Glucoevatromonoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Glucoevatromonoside is a natural product found in Corchorus olitorius, Digitalis lanata, and Digitalis cariensis with data available.

科学研究应用

Anticancer Properties

1. Cytotoxic Effects on Cancer Cells

Glucoevatromonoside has demonstrated significant cytotoxic effects on various cancer cell lines, particularly lung cancer and leukemia cells. Research indicates that this compound induces cell death through both caspase-dependent and caspase-independent pathways, depending on the type of cancer cell:

- Lung Cancer : In studies involving the A549 lung adenocarcinoma cell line, this compound exhibited low nanomolar anti-cancer activity. It induced caspase-independent cell death characterized by severe morphological alterations and cell cycle arrest at the G2/M phase. The compound also downregulated cyclin B1 and p53 expression, contributing to its antiproliferative effects .

- Leukemia : In U937 acute myeloid leukemia cells, this compound triggered caspase-dependent apoptosis. This highlights the compound's ability to induce different cell death modalities depending on the specific cancer type .

2. Combination Therapy Potential

This compound has been studied for its potential synergistic effects when combined with other chemotherapeutic agents. For instance, it has been shown to enhance the efficacy of drugs such as paclitaxel and cisplatin against H460 lung cancer cells, significantly reducing clonogenic survival rates .

Production Methods

Given the complex structure of this compound, its production poses challenges:

- Chemical Synthesis : Total chemical synthesis of this compound is not economically feasible due to its intricate structure. Instead, two primary methods have been developed:

- Catalyst-Controlled Glycosylation : This method involves regioselective glycosylation of evatromonoside using specific catalysts, achieving an overall yield of approximately 30% .

- Biotransformation : Utilizing plant cell cultures from Digitalis lanata, this method produced a lower yield (around 18% pure product) but remains a viable alternative for obtaining this compound .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- A study published in Pharmaceuticals demonstrated that this compound reduced viability and migration in H460 lung cancer cells while enhancing sensitivity to other chemotherapeutics .

- Another investigation highlighted its selective cytotoxicity against U937 cells with minimal impact on non-cancerous cells, emphasizing its potential as a targeted cancer therapy .

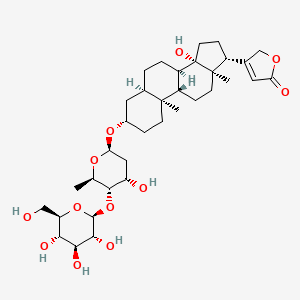

属性

分子式 |

C35H54O12 |

|---|---|

分子量 |

666.8 g/mol |

IUPAC 名称 |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O12/c1-17-31(47-32-30(41)29(40)28(39)25(15-36)46-32)24(37)14-27(44-17)45-20-6-9-33(2)19(13-20)4-5-23-22(33)7-10-34(3)21(8-11-35(23,34)42)18-12-26(38)43-16-18/h12,17,19-25,27-32,36-37,39-42H,4-11,13-16H2,1-3H3/t17-,19-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33+,34-,35+/m1/s1 |

InChI 键 |

BKLVUVLBSZAKIF-DQEYRRRMSA-N |

手性 SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

规范 SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC7C(C(C(C(O7)CO)O)O)O |

同义词 |

glucoevatromonoside |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。